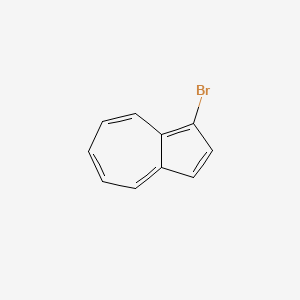

Azulene, 1-bromo-

Overview

Description

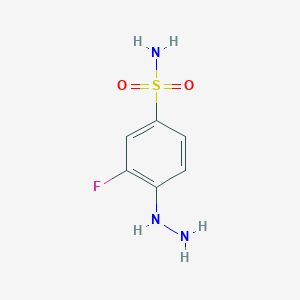

Azulene is an aromatic organic compound and an isomer of naphthalene . Unlike naphthalene, which is colorless, azulene is dark blue . The compound is named after its color, as “azul” is Spanish for blue . Two terpenoids, vetivazulene and guaiazulene, that feature the azulene skeleton are found in nature as constituents of pigments . The 1-Bromoazulene has a molecular formula of CHBr and an average mass of 207.067 Da .

Synthesis Analysis

Azulene has a fused five and seven-membered ring structure . It can be incorporated onto the polymer backbone through either of these rings or by involving both the rings . These azulene-connection patterns can influence the properties of the resulting polymers and the chemical synthesis in comparison to the electrochemical synthesis can be advantageous in obtaining desired patterns of substitution . The synthesis of azulene-containing homo- and copolymers has been developed over the last three decades .

Molecular Structure Analysis

Azulene is usually viewed as resulting from fusion of cyclopentadiene and cycloheptatriene rings . Like naphthalene and cyclodecapentaene, it is a 10 pi electron system . It exhibits aromatic properties: the peripheral bonds have similar lengths and it undergoes Friedel-Crafts-like substitutions . The stability gain from aromaticity is estimated to be half that of naphthalene . Its dipole moment is 1.08 D , in contrast with naphthalene, which has a dipole moment of zero .

Chemical Reactions Analysis

Azulene is a non-alternant, aromatic hydrocarbon with many exciting characteristics such as having a dipole moment, bright color, stimuli responsiveness, anti-Kasha photophysics, and a small HOMO–LUMO gap when compared to its isomer, naphthalene . These properties make azulene-containing polymers an intriguing entity in the field of functional polymers, especially for organic electronic applications like organic field-effect transistors (OFET) and photovoltaic (PV) cells .

Mechanism of Action

Azulene and its derivatives have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies . The ingredients of these plants have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies . It also exhibits the ability to regulate the secretion of cytokines, proteins that play a significant role in transmitting immunological signals . Another aspect of azulene’s mechanism of action is the stabilization of cell membrane structures, leading to reduced susceptibility to damage and limiting the body’s inflammatory response .

Safety and Hazards

Azulene causes skin irritation and eye irritation . It may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . It should be used only outdoors or in a well-ventilated area, and one should avoid breathing its dust, fume, gas, mist, vapors, or spray . After handling, one should wash their face, hands, and any exposed skin thoroughly .

properties

IUPAC Name |

1-bromoazulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCRFNZRJRMLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484718 | |

| Record name | Azulene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61035-76-5 | |

| Record name | Azulene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-ynyl)phenyl]prop-2-ynoate](/img/structure/B3054467.png)

![2-(1H-benzimidazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B3054469.png)

![Spiro[2.5]octane-4,8-dione](/img/structure/B3054474.png)